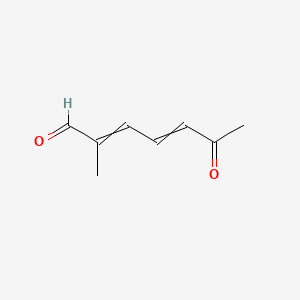

2-Methyl-6-oxo-2,4-heptadienal

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

2-methyl-6-oxohepta-2,4-dienal |

InChI |

InChI=1S/C8H10O2/c1-7(6-9)4-3-5-8(2)10/h3-6H,1-2H3 |

InChI Key |

FDZCRHSDRBSPBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC=C(C)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Strategies for 2 Methyl 6 Oxo 2,4 Heptadienal

Classical Approaches to Dienal Synthesis

Traditional methods for the construction of α,β-unsaturated carbonyl compounds, such as the Aldol (B89426) Condensation and the Wittig Reaction, remain fundamental strategies for the synthesis of dienals like 2-Methyl-6-oxo-2,4-heptadienal.

A plausible classical route involves a crossed Aldol Condensation. wikipedia.orgmagritek.commasterorganicchemistry.com This reaction would entail the base-catalyzed reaction between acetone (B3395972) and 2-methylcrotonaldehyde. The enolate of acetone would act as the nucleophile, attacking the carbonyl carbon of 2-methylcrotonaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone would yield the desired dienal structure. Control of reaction conditions, such as temperature and base concentration, is crucial to favor the crossed-condensation product and minimize self-condensation of acetone. researchgate.netvedantu.com

Another venerable approach is the Wittig Reaction, which is highly effective for the formation of alkenes with defined stereochemistry. lumenlearning.combyjus.comlibretexts.orgmasterorganicchemistry.com The synthesis of this compound via this method could be envisioned through the reaction of acetonylidenetriphenylphosphorane (a Wittig reagent) with 2-methylpropenal. The phosphonium (B103445) ylide is typically generated in situ by treating the corresponding phosphonium salt with a strong base. The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide, the latter being a strong thermodynamic driving force for the reaction. masterorganicchemistry.com

Table 1: Comparison of Classical Synthetic Routes

| Method | Reactants | Reagents/Catalyst | Solvent | Typical Conditions | Key Advantages/Disadvantages |

| Aldol Condensation | Acetone, 2-Methylcrotonaldehyde | NaOH or KOH | Ethanol/Water | Room temperature to gentle heating | Advantages: Atom economical, readily available starting materials. Disadvantages: Potential for self-condensation, control of regioselectivity can be challenging. wikipedia.orgresearchgate.net |

| Wittig Reaction | Acetonylidenetriphenylphosphorane, 2-Methylpropenal | Strong base (e.g., n-BuLi) | Anhydrous THF | -78 °C to room temperature | Advantages: High reliability, precise control of double bond position. Disadvantages: Stoichiometric use of phosphonium ylide, generation of triphenylphosphine oxide as a byproduct. lumenlearning.commasterorganicchemistry.com |

Catalytic and Stereoselective Pathways

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. These approaches offer advantages in terms of atom economy, stereocontrol, and milder reaction conditions.

Enantioselective and Diastereoselective Routes

While specific enantioselective syntheses of this compound are not extensively documented, the principles of asymmetric catalysis can be applied. For instance, chiral organocatalysts, such as proline derivatives, have been successfully employed in the enantioselective synthesis of related α,β-unsaturated aldehydes and ketones. rsc.org These catalysts can activate the substrates through the formation of chiral iminium or enamine intermediates, directing the stereochemical outcome of the reaction.

Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of conjugated systems. A potential strategy for the synthesis of this compound could involve the coupling of a suitable vinyl metallic species with a vinyl halide. More advanced methods include the palladium-catalyzed isomerization of 4-alkynals, which can provide direct access to conjugated (E,E)-dienals in a highly atom-economical manner. rsc.orgnih.gov This would involve an initial conjugate addition of a terminal acetylene (B1199291) to acrolein, followed by a palladium-catalyzed isomerization to furnish the desired dienal. rsc.orgnih.gov

Organocatalytic Methods

Organocatalysis has emerged as a robust field for asymmetric synthesis. The activation of enals through dienamine catalysis allows for their participation in various cycloaddition and conjugate addition reactions. rsc.org An organocatalytic approach to this compound could involve the reaction of an enal with a ketone, mediated by a chiral secondary amine catalyst. This would generate a dienamine intermediate that could react with an appropriate electrophile to build the heptadienal backbone with stereocontrol.

Chemo-enzymatic and Biocatalytic Syntheses

Nature provides a blueprint for the efficient synthesis of complex molecules. Chemo-enzymatic and biocatalytic approaches aim to harness the power of enzymes for synthetic purposes. The structure of this compound is reminiscent of polyketides, a large class of natural products synthesized by polyketide synthases (PKS). nih.govbeilstein-journals.orgnih.govacs.orgmdpi.com

A chemo-enzymatic strategy could involve the use of engineered PKS modules. nih.gov These enzymatic assembly lines could be programmed to assemble the carbon chain from simple building blocks like acetyl-CoA and propionyl-CoA. Thioesterase (TE) domains, which are responsible for the release and often cyclization of the polyketide chain, could potentially be engineered to produce the linear dienal. beilstein-journals.orgacs.org This approach offers the potential for high stereoselectivity and avoids the use of protecting groups and harsh reagents.

Table 2: Overview of Modern Synthetic Strategies

| Method | Key Features | Potential Substrates | Catalyst/Enzyme | Key Advantages |

| Metal-Catalyzed Coupling | Atom-economical C-C bond formation | Terminal acetylenes, acrolein | Palladium complexes | High efficiency, good stereoselectivity. rsc.orgnih.gov |

| Organocatalysis | Asymmetric synthesis via chiral intermediates | Enals, ketones | Chiral amines (e.g., proline derivatives) | Metal-free, mild conditions, enantiocontrol. rsc.org |

| Chemo-enzymatic Synthesis | Biocatalytic assembly of carbon backbone | Simple acyl-CoA units | Polyketide Synthases (PKS), Thioesterases (TE) | High stereospecificity, environmentally benign. nih.govbeilstein-journals.orgacs.org |

Sustainable and Green Chemistry Principles in Compound Preparation

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the preparation of this compound, several green strategies can be considered to minimize environmental impact.

The use of greener solvents, or even solvent-free conditions, is a key aspect of green chemistry. Microwave-assisted organic synthesis has been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter reaction times, and can be applied to condensation reactions for the synthesis of α,β-unsaturated compounds. researchgate.net

The replacement of stoichiometric reagents with catalytic alternatives is another cornerstone of green chemistry. For instance, the use of solid acid or base catalysts can simplify product purification and allow for catalyst recycling. Iodine has been reported as a simple and efficient catalyst for the synthesis of 2-cyclopentenones from 2,4-dienals, highlighting its potential as a green catalyst in related transformations. chemistryviews.org Furthermore, the development of biocatalytic routes, as discussed in the previous section, represents a significant step towards a more sustainable synthesis of fine chemicals. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Oxo 2,4 Heptadienal

Reactions Involving the Aldehyde Moiety

The aldehyde group in 2-Methyl-6-oxo-2,4-heptadienal is a primary site for chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Additions and Condensations

The aldehyde carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. Due to the extended conjugation in the molecule, two modes of nucleophilic attack are possible: 1,2-addition (direct attack on the carbonyl carbon) and 1,4-addition (conjugate attack at the β-carbon of the dienal system). The regioselectivity of the reaction is influenced by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to favor 1,2-addition, leading to the formation of a secondary alcohol upon protonation. In contrast, softer nucleophiles, like organocuprates, enamines, and thiols, preferentially undergo 1,4-addition.

Condensation reactions, such as the aldol (B89426) and Knoevenagel condensations, can also occur at the aldehyde functionality. These reactions involve the formation of a new carbon-carbon bond and are fundamental in the synthesis of more complex molecular architectures.

| Nucleophile Type | Predominant Reaction Pathway | Initial Product |

|---|---|---|

| Hard Nucleophiles (e.g., Grignard reagents, Organolithium reagents) | 1,2-Addition | Secondary Alcohol |

| Soft Nucleophiles (e.g., Organocuprates, Thiols, Amines) | 1,4-Addition (Conjugate Addition) | Enolate Intermediate |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be selectively oxidized to a carboxylic acid using mild oxidizing agents such as silver oxide (Ag₂O) or sodium chlorite (B76162) (NaClO₂). The presence of the conjugated system and the ketone requires careful selection of reagents to avoid undesired side reactions.

Conversely, the aldehyde can be reduced to a primary alcohol. Chemoselective reduction of the aldehyde in the presence of the ketone and the conjugated double bonds is a significant challenge. Reagents like sodium borohydride (B1222165) (NaBH₄) can often reduce both the aldehyde and the ketone. More selective reducing agents, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or the use of protecting group strategies may be employed to achieve selective reduction of the aldehyde. Complete reduction of all unsaturated functionalities can be achieved through catalytic hydrogenation under more forcing conditions.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Silver oxide (Ag₂O), Tollens' reagent | Carboxylic Acid |

| Selective Reduction | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Primary Alcohol |

| Non-selective Reduction | Sodium borohydride (NaBH₄) | Diol (from reduction of both aldehyde and ketone) |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated Diol |

Reactions at the Ketone Functionality

Carbonyl Reactivity and Transformations

The ketone carbonyl group at the 6-position also exhibits electrophilic character, though it is generally less reactive than the aldehyde. It can undergo nucleophilic addition with strong nucleophiles. The steric hindrance around the ketone and its position relative to the conjugated system can influence its reactivity.

Transformations such as the Wittig reaction can be employed to convert the ketone into an alkene. Additionally, the ketone can be a site for reactions like the Baeyer-Villiger oxidation, which would yield an ester.

Reactions of the Conjugated Dienal System

The conjugated π-system of this compound is a key feature that dictates much of its reactivity, particularly in cycloaddition reactions.

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated diene component of this compound can participate as the 4π component in Diels-Alder reactions. This [4+2] cycloaddition reaction with a dienophile (a 2π component) leads to the formation of a six-membered ring. The presence of both electron-donating (methyl) and electron-withdrawing (aldehyde and ketone) groups on the diene system influences its reactivity and the regioselectivity of the cycloaddition.

The dienal system itself can also act as a dienophile due to the electron-withdrawing nature of the carbonyl groups, which activate the double bonds for reaction with a diene. In such cases, the reaction would be an inverse-electron-demand Diels-Alder reaction. The specific role of this compound in a Diels-Alder reaction would depend on the electronic properties of the reaction partner.

| Role of this compound | Reaction Partner | Reaction Type | Expected Product |

|---|---|---|---|

| Diene (4π system) | Electron-deficient alkene (e.g., maleic anhydride) | Normal-electron-demand Diels-Alder | Substituted cyclohexene (B86901) derivative |

| Dienophile (2π system) | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Inverse-electron-demand Diels-Alder | Substituted cyclohexene derivative |

Conjugate Additions (Michael Additions)

Conjugate addition, also known as Michael addition, is a key reaction for α,β-unsaturated carbonyl compounds. In the case of this compound, the presence of an extended conjugated system provides multiple electrophilic sites susceptible to nucleophilic attack. Nucleophiles can potentially add to the β-carbon (C4) or the δ-carbon (C6) of the dienal system. The regioselectivity of the Michael addition is influenced by the nature of the nucleophile, the reaction conditions, and the electronic properties of the substrate.

Softer nucleophiles, such as thiolates and cuprates, generally favor conjugate addition over direct addition to the carbonyl group. For dienal systems, 1,6-addition is often competitive with 1,4-addition.

Table 1: Regioselectivity in Michael Additions to α,β,γ,δ-Unsaturated Carbonyls

| Nucleophile | Predominant Addition Mode | Product Type |

|---|---|---|

| Thiolates | 1,4- and 1,6-addition | Thioethers |

| Amines | 1,4- and 1,6-addition | Amino-aldehydes |

| Grignard Reagents (in the presence of Cu(I) salts) | 1,4- and 1,6-addition | Alkylated aldehydes |

The mechanism of the Michael addition involves the nucleophilic attack on one of the electrophilic carbons of the conjugated system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final product. The stability of the intermediate enolate plays a crucial role in determining the reaction pathway.

Electrophilic Additions to Double Bonds

The conjugated diene system of this compound is also susceptible to electrophilic attack. The addition of electrophiles, such as halogens (Br₂, Cl₂) or hydrogen halides (HBr, HCl), can lead to a mixture of 1,2- and 1,4-addition products. The regioselectivity and stereoselectivity of these reactions are governed by the stability of the resulting carbocation intermediates.

In the case of an unsymmetrical diene like this compound, the initial protonation or attack by the electrophile will occur at the position that leads to the most stable carbocation. The presence of the methyl group at C2 and the oxo group at C6 influences the electron distribution in the diene system and therefore the stability of the possible carbocationic intermediates. The attack of the nucleophile on the resonance-stabilized allylic carbocation intermediate can then occur at different positions, leading to the formation of various isomeric products.

Table 2: Potential Products of Electrophilic Addition of HBr to this compound

| Addition Type | Intermediate Carbocation | Product Structure |

|---|---|---|

| 1,2-Addition (to C4=C5) | Allylic carbocation at C5 | 5-Bromo-2-methyl-6-oxo-2-heptenal |

| 1,4-Addition (across C2-C5) | Resonance-stabilized carbocation | 3-Bromo-2-methyl-6-oxo-4-heptenal |

| 1,2-Addition (to C2=C3) | Allylic carbocation at C3 | 3-Bromo-2-methyl-6-oxo-4-heptenal |

The ratio of these products is often dependent on reaction conditions such as temperature. At lower temperatures, the kinetically controlled product (usually the 1,2-adduct) is favored, while at higher temperatures, the thermodynamically more stable product (often the 1,4-adduct) predominates.

Rearrangement Reactions and Isomerizations

The structural features of this compound make it a candidate for various rearrangement and isomerization reactions. These transformations can be induced by acid, base, heat, or light.

One possible rearrangement for compounds with a dienone structure is the dienone-phenol rearrangement, although this is more commonly observed in cyclic systems. For an acyclic system like this compound, acid-catalyzed conditions could potentially lead to intramolecular cyclization or other skeletal rearrangements, driven by the formation of stable carbocation intermediates.

Isomerization of the double bonds is another important reaction. The (2E,4E)-isomer is generally the most stable, but under certain conditions, such as photochemical irradiation or catalysis, isomerization to other stereoisomers (Z,E; E,Z; Z,Z) can occur. This is particularly relevant in photochemistry, where light can be used to promote the formation of less stable isomers.

Detailed Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies of the reactions of this compound are limited in the scientific literature. However, by analogy with other α,β,γ,δ-unsaturated carbonyl compounds, key mechanistic aspects can be inferred.

Mechanism of Conjugate Addition: The mechanism of the Michael addition to this compound would proceed through a resonance-stabilized enolate. For instance, the addition of a nucleophile (Nu⁻) to the C4 position would generate an enolate with the negative charge delocalized over the oxygen atom of the aldehyde and the C2 and C6 carbons. Protonation of this enolate would then yield the 1,4-addition product. A similar pathway can be envisioned for the 1,6-addition. Computational studies on similar systems can provide insights into the activation energies for the different addition pathways and help predict the regioselectivity.

Mechanism of Electrophilic Addition: The electrophilic addition of an acid like HBr would begin with the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. The positive charge in this intermediate would be delocalized over at least two carbon atoms. The subsequent attack by the bromide ion at either of these electrophilic centers would lead to the observed mixture of 1,2- and 1,4-addition products. The relative stability of the possible carbocation intermediates and the transition states leading to the different products would determine the product distribution. Factors such as steric hindrance and electronic effects of the methyl and oxo substituents would play a significant role in dictating the reaction's course.

Advanced Spectroscopic and Structural Elucidation in Research of 2 Methyl 6 Oxo 2,4 Heptadienal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule and elucidating its three-dimensional structure in solution. For 2-Methyl-6-oxo-2,4-heptadienal (C₈H₁₀O₂), 1D NMR (¹H and ¹³C) provides initial information, but multi-dimensional techniques are essential for unambiguous assignments and detailed conformational insights. nih.govnih.gov

Multi-dimensional NMR experiments are crucial for piecing together the connectivity and spatial relationships within the this compound molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the aldehydic proton (H1) and the vinylic proton at C2, and trace the couplings along the dienal backbone from H3 to H4 and H5.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing critical information for determining stereochemistry and preferred conformations. For the (2E,4E) isomer, NOESY would show correlations between the C2-methyl group and the H3 proton, and between the H4 and H5 protons, confirming their spatial proximity in the planar conjugated system.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to. It allows for the definitive assignment of each carbon atom in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.

A hypothetical table of expected HMBC correlations is presented below to illustrate its utility.

| Proton (Position) | Correlated Carbons (Position) |

| H1 (Aldehyde) | C2, C3 |

| H3 | C1, C2, C4, C2-CH₃ |

| H4 | C2, C3, C5, C6 |

| H5 | C3, C4, C6, C7 |

| H₇ (C7-CH₃) | C5, C6 |

| H at C2-CH₃ | C1, C2, C3 |

This table is a hypothetical representation of expected correlations for structural elucidation.

The single bonds within the this compound structure, such as the C2-C3 and C4-C5 single bonds, have a certain degree of rotational freedom. Dynamic NMR (DNMR) is the technique used to study the energetics of such conformational changes. core.ac.ukpherobase.com By monitoring the NMR line shapes of specific protons at various temperatures, it is possible to calculate the energy barrier to rotation around a particular bond. mitoproteome.organalis.com.my For this compound, restricted rotation around the C2-C3 bond could lead to different conformers (s-cis and s-trans), which might be observable at low temperatures as distinct sets of signals. As the temperature is raised, these signals would broaden and eventually coalesce, allowing for the calculation of the rotational energy barrier (ΔG‡). While specific DNMR studies on this compound are not available, such analysis would provide crucial information about its conformational flexibility.

Vibrational Spectroscopy for Functional Group Interactions and Hydrogen Bonding

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. It is exceptionally sensitive to the types of chemical bonds present and their immediate environment, making it ideal for analyzing functional groups and intermolecular interactions like hydrogen bonding. molaid.comacs.org

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. nih.govrsc.org The spectrum provides a "fingerprint" of the molecule's functional groups. For this compound, key vibrational modes would be readily identifiable. The presence of two carbonyl groups (aldehyde and ketone) would result in strong absorption bands in the region of 1650-1720 cm⁻¹. The exact positions would be influenced by the conjugation of the double bonds, which tends to lower the stretching frequency. The C=C stretching vibrations of the dienal system would appear in the 1600-1650 cm⁻¹ region. The aldehydic C-H stretch is also a characteristic peak, typically found around 2720-2820 cm⁻¹. In concentrated samples or in the presence of protic solvents, shifts in the C=O stretching frequency could indicate the presence of intermolecular hydrogen bonding. guidechem.comresearchgate.net

A table of expected characteristic FTIR peaks is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde C=O | Stretch | ~1685-1705 (conjugated) |

| Ketone C=O | Stretch | ~1665-1685 (conjugated) |

| Alkene C=C | Stretch | ~1600-1650 (conjugated diene) |

| Aldehyde C-H | Stretch | ~2720 and ~2820 |

| sp² C-H | Stretch | ~3010-3100 |

| sp³ C-H | Stretch | ~2850-2960 |

This table is a hypothetical representation of expected FTIR absorption bands based on known functional group frequencies.

Raman spectroscopy is complementary to FTIR and relies on the inelastic scattering of monochromatic light. molaid.comacs.org While FTIR is sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. nih.gov This makes it an excellent tool for studying the carbon-carbon double bonds (C=C) of the conjugated backbone in this compound. The C=C stretching vibrations would give rise to strong and sharp signals in the Raman spectrum, providing clear information about the unsaturation and conjugation within the molecule. The symmetry of the (2E,4E) isomer would also influence the Raman activity of certain modes, offering another layer of structural confirmation.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The (2E,4E) isomer of this compound is achiral. However, if a chiral center were introduced into the molecule, for example through a stereoselective reduction of the ketone at C6 to a chiral alcohol, chiroptical techniques like Circular Dichroism (CD) spectroscopy would become essential. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. For a hypothetical chiral derivative of this compound, experimental CD spectra, when compared with spectra predicted by quantum chemical calculations, could be used to definitively assign the absolute configuration (R or S) of the newly formed stereocenter. google.com While no published research on chiral derivatives of this specific compound was identified, this technique remains the gold standard for stereochemical elucidation of chiral analogues.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of fragmentation patterns. In the study of this compound, which has been identified as a diunsaturated dicarbonyl product from the OH-initiated oxidation of m-xylene (B151644), HRMS can provide precise mass measurements, allowing for the confirmation of its molecular formula, C₈H₁₀O₂. researchgate.netresearchgate.net When subjected to ionization, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 139. researchgate.net

The subsequent fragmentation of this parent ion in the mass spectrometer provides a roadmap of the molecule's structure. The energy deposited during ionization causes the ion to break apart in predictable ways, primarily at the weakest bonds and through rearrangements that lead to stable neutral losses and fragment ions. uni-saarland.de For a conjugated system like this compound, fragmentation is influenced by the presence of the aldehyde, ketone, and alkene functional groups.

A plausible fragmentation pathway, inferred from the general principles of mass spectrometry of unsaturated carbonyl compounds, would involve characteristic losses. beilstein-journals.orgnih.govresearchgate.net Common fragmentation patterns for aldehydes and ketones include α-cleavages and McLafferty rearrangements. libretexts.org The extended conjugation in this compound also allows for cleavages at various points along the carbon chain.

Interactive Table: Proposed HRMS Fragmentation of [this compound+H]⁺

| Observed m/z | Proposed Fragment Formula | Proposed Neutral Loss | Inferred Fragment Structure/Description |

| 139.0759 | [C₈H₁₁O₂]⁺ | - | Protonated molecular ion |

| 121.0653 | [C₈H₉O]⁺ | H₂O | Loss of water |

| 111.0810 | [C₇H₁₁O]⁺ | CO | Loss of carbon monoxide from the aldehyde |

| 97.0653 | [C₆H₉O]⁺ | C₂H₂O (ketene) | Cleavage adjacent to the ketone |

| 83.0497 | [C₅H₇O]⁺ | C₃H₄O | Loss of methyl vinyl ketone |

| 69.0334 | [C₄H₅O]⁺ | C₄H₆O | Cleavage of the C4-C5 bond |

| 55.0184 | [C₃H₃O]⁺ | C₅H₈O | Further fragmentation |

| 43.0184 | [C₂H₃O]⁺ | C₆H₈O | Acetyl cation [CH₃CO]⁺ |

Note: The m/z values are theoretical exact masses for the proposed fragment ions. Experimental validation would be required to confirm this pathway.

This detailed analysis of fragment ions allows researchers to piece together the original structure with a high degree of confidence, distinguishing it from isomers such as 4-methyl-6-oxo-2,4-heptadienal, which would be expected to produce a different fragmentation fingerprint. researchgate.net

X-ray Crystallography of Crystalline Derivatives and Co-crystals

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. patnawomenscollege.innorthwestern.edu However, this technique requires the material to be in the form of a single, well-ordered crystal of sufficient size and quality. patnawomenscollege.in this compound, being a small, potentially oily liquid at room temperature, is not inherently suitable for single-crystal X-ray diffraction.

To overcome this limitation, researchers can employ strategies to induce crystallization. One common approach is the synthesis of crystalline derivatives. By reacting the aldehyde or ketone group of this compound with a suitable derivatizing agent, a new, more rigid molecule with a higher propensity to crystallize can be formed.

Another powerful strategy is the formation of co-crystals. nih.gov This involves combining the target molecule with a "co-former" molecule through non-covalent interactions, such as hydrogen bonding or π-stacking, to generate a crystalline solid. nih.gov The selection of an appropriate co-former is crucial and is often guided by principles of crystal engineering and supramolecular chemistry. nih.gov

For polyenal systems, a specific challenge can be obtaining a stable pigment suitable for crystallographic studies. One innovative approach involves the incorporation of electron-density labels, such as a ferrocene (B1249389) fragment or a crown ether, into the polyenal structure. msu.ru These labels not only facilitate crystallization but also aid in solving the phase problem during data analysis due to the presence of heavy atoms. msu.ru

Should a suitable crystalline form be obtained, X-ray diffraction analysis would yield a wealth of structural data. nih.gov

Interactive Table: Potential Crystallographic Data from a Derivative/Co-crystal

| Parameter | Information Gained | Significance for this compound |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. | Provides fundamental information about the crystal packing. |

| Space Group | The symmetry elements present within the crystal. | Defines the arrangement of molecules in the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom. | Allows for the definitive determination of the molecular structure, including the conformation of the dienal chain. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the connectivity and geometry of the molecule, revealing details of the conjugated system. |

| Torsion Angles | The dihedral angles that define the molecule's conformation. | Elucidates the planarity of the conjugated system and the orientation of the methyl and acetyl groups. |

| Hydrogen Bonding | Identification of intermolecular hydrogen bonds. | Key to understanding the supramolecular assembly in co-crystals and how molecules pack together. |

While no published crystal structure for this compound or its derivatives currently exists, these established crystallographic strategies provide a clear path forward for future research aimed at its definitive structural elucidation. rfi.ac.uk

Computational and Theoretical Investigations of 2 Methyl 6 Oxo 2,4 Heptadienal

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and energetics of 2-Methyl-6-oxo-2,4-heptadienal. These studies are crucial for understanding the molecule's reactivity and stability. Calculations can determine key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to predicting its behavior in chemical reactions.

The electronic properties of this compound, including its dipole moment and polarizability, have been calculated to determine ion-molecule reaction rate constants. researchgate.net The presence of conjugated dienes and carbonyl groups significantly influences the electronic distribution within the molecule, leading to enhanced reactivity.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons. |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |

| Polarizability | The ease with which the electron cloud can be distorted by an electric field. | Affects intermolecular forces and reactivity. |

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Dynamics

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. Molecular mechanics and molecular dynamics (MD) simulations are powerful tools for exploring the potential energy surface of this molecule and identifying its stable conformers. These methods account for the rotational flexibility of the heptadienal chain.

The molecule can exist in various spatial arrangements due to rotation around its single bonds. Conformational analysis helps to identify the most energetically favorable structures. Understanding the relative energies of different conformers is essential for predicting which shapes the molecule is most likely to adopt under given conditions.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles |

| Global Minimum | 0.0 | Specific values for C-C single bond rotations leading to the most stable form. |

| Local Minimum 1 | > 0.0 | Alternative stable spatial arrangements. |

| Local Minimum 2 | > 0.0 | Further alternative stable spatial arrangements. |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, such as DFT, can be used to predict the spectroscopic properties of this compound, including its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecule's structure.

By simulating the spectra and comparing them with experimental data, researchers can validate the computed structure and gain deeper insights into the molecule's electronic and vibrational characteristics. For instance, the calculated vibrational frequencies can be assigned to specific molecular motions, such as C=O and C=C stretching modes.

| Spectroscopic Property | Predicted Value | Experimental Value (if available) |

| ¹H NMR Chemical Shift (Aldehyde H) | ppm | Not available in search results |

| ¹³C NMR Chemical Shift (Carbonyl C) | ppm | Not available in search results |

| C=O Vibrational Frequency | cm⁻¹ | Not available in search results |

| C=C Vibrational Frequency | cm⁻¹ | Not available in search results |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies play a crucial role in elucidating the reaction mechanisms involving this compound. This compound is known to be a product of the atmospheric oxidation of aromatic hydrocarbons like m-xylene (B151644). acs.orgacs.orgresearchgate.net Computational chemistry allows for the investigation of the formation pathways of this and related compounds.

For example, the OH-initiated oxidation of m-xylene proceeds through a series of complex steps, and theoretical calculations can help to map out the potential energy surface of these reactions. researchgate.net This includes identifying intermediate structures, transition states, and calculating the activation energies for different reaction pathways. Canonical variational transition state theory is a method that has been used to study such reactions. acs.org

| Reaction | Reactants | Products | Activation Energy (kcal/mol) |

| Formation from m-xylene oxidation | m-xylene + OH radical | This compound + other products | Not available in search results |

| Further atmospheric reactions | This compound + atmospheric oxidants | Various degradation products | Not available in search results |

Docking and Molecular Dynamics Simulations with Non-Human Biological Targets

While specific docking and molecular dynamics simulations of this compound with non-human biological targets were not found in the search results, this compound is a known product of β-carotene oxidation. cdnsciencepub.comresearchgate.net The oxidation products of carotenoids, including smaller apocarotenoids like this compound, have been shown to possess immunomodulatory potential. researchgate.net

Molecular docking could be a valuable tool to explore the potential interactions of this compound with proteins and other biological macromolecules in non-human systems. Such studies could predict the binding affinity and identify key amino acid residues involved in the interaction, providing insights into its potential biological activities.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues |

| Non-human immune receptor | - | Not available |

| Non-human enzyme | - | Not available |

Role in Biological Systems and Ecological Contexts Excluding Human Clinical Data

Occurrence and Significance in Plant Metabolism and Signaling

Currently, there is a notable lack of specific data documenting the natural occurrence of 2-Methyl-6-oxo-2,4-heptadienal within plant tissues or its direct involvement in plant metabolic and signaling pathways. While plants are known to produce a vast array of volatile organic compounds (VOCs) for defense, communication, and as byproducts of metabolic processes, the presence of this particular compound has not been widely reported.

It is well-established that other unsaturated aldehydes are significant in plant biology. For instance, compounds like (Z)-3-hexenal are rapidly formed from the hydroperoxidation of fatty acids in response to tissue damage and play a role in defense signaling. These "green leaf volatiles" can act as airborne signals to neighboring plants and prime them for potential threats. The structural similarity of this compound to such compounds suggests a potential, though unconfirmed, role in similar pathways.

Table 1: Related Volatile Organic Compounds in Plants

| Compound Name | Role in Plants |

|---|---|

| (Z)-3-Hexenal | Defense signaling, response to wounding |

| Nonanal | Attractant for pollinators, defense against pathogens |

This table presents examples of volatile organic compounds found in plants and their known functions, providing context for the potential roles of structurally similar, but less studied, compounds like this compound.

Biosynthesis and Degradation Pathways in Microorganisms

The specific biosynthetic and degradation pathways for this compound in microorganisms remain largely unelucidated in scientific literature. Microbial metabolism is incredibly diverse, with bacteria and fungi capable of producing and degrading a vast range of organic molecules.

Generally, the biosynthesis of such aldehydes in microorganisms could potentially occur through the oxidative cleavage of larger lipid molecules or via pathways involved in the degradation of aromatic compounds. Conversely, microbial degradation would likely involve enzymatic reduction of the aldehyde group to an alcohol or oxidation to a carboxylic acid, followed by further breakdown through central metabolic pathways. For example, some bacteria are known to degrade related compounds through beta-oxidation-like pathways. However, without specific studies on this compound, these remain theoretical possibilities.

Enzymatic Transformations and Biotransformations in vitro

There is a scarcity of published research detailing the in vitro enzymatic transformations and biotransformations of this compound. Such studies are crucial for understanding how this compound might be metabolized by various organisms.

Enzymes such as reductases and oxidases are prime candidates for transforming this molecule. For instance, alcohol dehydrogenases could potentially reduce the aldehyde group, while aldehyde dehydrogenases could oxidize it. Other enzymatic modifications could target the double bonds or the ketone group. The lack of specific experimental data, however, means that the susceptibility of this compound to enzymatic action and the nature of the resulting products are not known.

Molecular Interactions with Specific Enzymes or Receptors in vitro

The conjugated double bond system and the ketone group also contribute to the electrophilic nature of the molecule, making it a potential target for various biological macromolecules. However, without dedicated studies, the specific enzymes or receptors that may interact with this compound, and the functional consequences of such interactions, remain speculative.

Ecological Roles as Volatiles or Signaling Molecules in Non-Human Organisms

The ecological roles of this compound as a volatile or signaling molecule in non-human organisms are not well-documented. Volatile organic compounds are fundamental to chemical communication in many ecosystems, mediating interactions between insects, plants, and microorganisms.

Given its structure, it is plausible that this compound could function as a pheromone, an allomone (a chemical that benefits the sender and harms the receiver), or a kairomone (a chemical that benefits the receiver and harms the sender). For example, many insects use specific aldehydes and ketones as aggregation or alarm pheromones. However, the identification of this specific compound in such a context has not been reported.

Table 2: Examples of Aldehydes and Ketones as Signaling Molecules in Insects

| Compound Name | Organism | Function |

|---|---|---|

| Citral | Honeybee | Nasonov pheromone (orientation) |

| (E)-2-Decenal | Stink bugs | Alarm pheromone |

This table provides examples of aldehydes and ketones that act as signaling molecules in insects, illustrating the types of ecological roles that a compound like this compound might theoretically play.

Applications in Advanced Chemical Synthesis and Materials Science Research

Precursor in the Total Synthesis of Complex Natural Products

The intricate structure of 2-Methyl-6-oxo-2,4-heptadienal makes it a suitable starting fragment for the stereoselective construction of complex molecules. Its polyene framework is particularly useful for building larger natural products where such conjugated systems are a key structural motif.

Research has demonstrated its utility in the synthesis of bioactive polyene natural products. A notable application includes its use in a formal synthesis of FR-252921, a potent macrocyclic immunosuppressive agent, and a concise six-step synthesis of Vitamin A. lookchem.com These syntheses highlight a ruthenium-catalyzed, step-economical, and environmentally benign strategy for the highly stereoselective and chemoselective construction of the valuable polyene portions of these target molecules. lookchem.com The synthesis of FR-252921 involved the preparation of a triene moiety, where a precursor like this compound would be a key starting material, followed by peptide couplings to assemble the final complex structure. lookchem.com

Building Block for Heterocyclic Compounds and Pharmaceutical Intermediates

The reactivity of this compound, conferred by its aldehyde, ketone, and conjugated double bonds, allows it to participate in a variety of cyclization reactions to form heterocyclic systems. These heterocyclic cores are foundational to many pharmaceutical compounds. The compound has been identified as an ingredient in pharmaceutical products due to its potential antimicrobial and anti-inflammatory properties. lookchem.com

The conjugated system is an excellent diene for Diels-Alder reactions, a powerful method for forming six-membered rings. organic-chemistry.org The electron-withdrawing nature of the aldehyde and ketone groups makes it an electron-poor diene, suitable for inverse-electron demand Diels-Alder reactions, or it can act as a dienophile itself. organic-chemistry.orgsigmaaldrich.com These cycloaddition reactions provide a direct route to highly substituted cyclic and heterocyclic structures. chim.it

Furthermore, the α,β-unsaturated carbonyl system makes this compound an effective Michael acceptor. It can react with a wide range of nucleophiles, such as amines, thiols, or enolates, to construct more complex molecules. For instance, studies on the related compound 2,4-heptadienal show it reacts with phenolic compounds like 2-methylresorcinol (B147228) to form chromane (B1220400) adducts, which are heterocyclic structures. csic.es This reactivity profile suggests that this compound can be a key intermediate in the synthesis of a diverse range of pharmaceutical scaffolds.

| Reaction Type | Functional Group(s) Involved | Potential Heterocyclic Products |

| Diels-Alder Cycloaddition | Conjugated Diene (C2-C5) | Substituted Cyclohexenes, Dihydropyrans |

| Hetero-Diels-Alder Reaction | Conjugated Diene, Aldehyde Carbonyl | Dihydropyran derivatives |

| Michael Addition | α,β-Unsaturated System | Functionalized Aldehydes and Ketones |

| Condensation Reactions | Aldehyde, Ketone | Pyridines, Pyrimidines, etc. (with appropriate N-nucleophiles) |

| Paal-Knorr Synthesis | Diketo-functionality (after modification) | Pyrroles, Furans, Thiophenes |

Monomeric Unit in the Design and Synthesis of Functional Polymers

The presence of a conjugated diene system in this compound provides the potential for it to act as a monomeric unit in polymerization reactions. Polymers with conjugated backbones are of significant interest for their electronic and optical properties.

While direct polymerization of this compound is not widely documented, its structure is amenable to polymerization methods such as [4+2] cycloaddition (Diels-Alder) polymerization. This would lead to polymers containing repeating cyclohexene-based units with pendant methyl, acetyl, and formyl groups, introducing significant functionality along the polymer chain.

The synthesis of related functional polyenes from α,β-unsaturated aldehydes is a known strategy. cdnsciencepub.com For example, phosphorane reactions with such aldehydes are used to create longer polyene chains. cdnsciencepub.com These methods suggest that this compound could be incorporated into step-growth polymerization schemes to create novel, functional polymeric materials. The resulting polymers, bearing reactive carbonyl groups at regular intervals, could be further modified to tune their physical and chemical properties.

Ligand or Substrate in Catalysis Research

In the field of catalysis, this compound serves primarily as a versatile substrate for a wide range of catalytic transformations, rather than as a ligand. Its multiple reactive sites can be selectively targeted using specific catalyst systems.

The aldehyde and ketone functionalities, as well as the carbon-carbon double bonds, are all susceptible to catalytic hydrogenation. For example, catalytic hydrogenation of the related compound 6-hydroxy-2,4-cycloheptadienone has been achieved using a Palladium-on-carbon (Pd-C) catalyst. oup.com Similar selective hydrogenation of this compound could yield various products, such as the corresponding diene-diol, keto-alcohol, or fully saturated keto-alcohol, depending on the catalyst and reaction conditions.

Furthermore, its role as a substrate is evident in modern synthetic methodologies. The previously mentioned synthesis of Vitamin A and FR-252921 relies on a ruthenium-catalyzed reaction to build the polyene structure, demonstrating the compound's utility in advanced organometallic catalysis. lookchem.com The synthesis of related dienal structures often employs palladium-catalyzed methods like the Heck reaction, underscoring the importance of catalysis in manipulating such polyene systems. researchgate.net

Component in the Development of Advanced Organic Materials (e.g., Dyes, Pigments, Optoelectronics)

The extended π-conjugated system of this compound, consisting of two double bonds and two carbonyl groups, acts as a chromophore. This structural feature is the basis for the absorption of light in the ultraviolet-visible spectrum, making the molecule and its derivatives candidates for the development of advanced organic materials.

The synthesis of polyenes from unsaturated aldehydes is a known route to producing dyes. google.com The color and photophysical properties of these materials can be tuned by extending the conjugation or by adding electron-donating or electron-withdrawing groups. The reaction of this compound with various reagents can lead to the formation of larger, more complex conjugated systems with tailored optical properties. For example, aldol (B89426) condensations and Wittig-type reactions can extend the polyene chain, shifting the absorption maximum to longer wavelengths, potentially into the visible region, which is a prerequisite for color.

Moreover, related fluorescent polyene aliphatic compounds have been successfully used as spectroscopic probes, for instance, in studying biological systems like bacterial luciferase. nih.gov This demonstrates that polyene aldehydes and their derivatives possess valuable fluorescence properties, which are critical for applications in sensors, bio-imaging, and optoelectronic devices. The inherent chromophoric and potentially fluorescent nature of the this compound backbone makes it a promising platform for designing new dyes, pigments, and functional organic materials.

| Potential Application Area | Relevant Property | Structural Feature |

| Dyes & Pigments | Light Absorption (Color) | Extended π-Conjugation (Chromophore) |

| Fluorescent Probes | Light Emission (Fluorescence) | Rigid Conjugated System |

| Organic Semiconductors | Charge Transport | Overlapping p-orbitals in the conjugated system |

| Photoinitiators | UV Absorption / Reactivity | α,β-Unsaturated Carbonyl System |

Derivatives and Analogues of 2 Methyl 6 Oxo 2,4 Heptadienal: Synthesis and Research

Systematic Synthesis Strategies for Structural Analogues

The synthesis of structural analogues of 2-Methyl-6-oxo-2,4-heptadienal would likely draw from well-established olefination and condensation reactions. The core structure, a substituted heptadienal, can be assembled through various convergent or linear strategies.

One common approach involves Horner-Wadsworth-Emmons (HWE) or Wittig reactions to construct the diene system with control over double bond geometry. For instance, a phosphonate (B1237965) ylide corresponding to one part of the molecule could be reacted with an aldehyde or ketone representing the other part. A retrosynthetic analysis suggests that the C4-C5 double bond could be formed by reacting a β-keto-phosphonate with a protected α-methyl-α,β-unsaturated aldehyde.

Aldol (B89426) condensation reactions are another powerful tool. A directed aldol reaction between a suitable ketone and an α,β-unsaturated aldehyde could be employed to form the carbon skeleton, followed by dehydration to generate the conjugated system.

Cross-coupling reactions, such as the Suzuki or Stille coupling, offer another versatile route. This would involve coupling a vinyl-boronic acid (or ester) with a vinyl halide, each containing the requisite functional groups of the target analogue. This method is particularly useful for creating a wide diversity of substitution patterns on the dienal backbone.

Table 1: Potential Synthetic Routes for Analogues

| Reaction Type | Key Reactants | Bond Formed | Potential for Analogue Diversity |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Phosphonate ylide and Aldehyde/Ketone | C=C | High; allows variation in substituents on both sides of the new double bond. |

| Aldol Condensation | Enolate (from ketone) and Aldehyde | C-C (then C=C after dehydration) | Good; allows for variation in the ketone and aldehyde starting materials. |

Modification of Aldehyde and Ketone Moieties

The aldehyde and ketone groups in this compound are key reactive sites and prime targets for modification to generate analogues. These modifications can alter the compound's electronic properties, steric profile, and potential for intermolecular interactions.

The aldehyde at the C1 position can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), typically at low temperatures to avoid reduction of the ketone or the double bonds. Conversely, it can be oxidized to a carboxylic acid using reagents such as sodium chlorite (B76162) (NaClO₂) or silver(I) oxide (Ag₂O). Further derivatization of the resulting carboxylic acid could lead to esters or amides. The aldehyde can also be converted into other functional groups, such as an oxime (by reaction with hydroxylamine) or a hydrazone (by reaction with hydrazine (B178648) derivatives).

The ketone at the C6 position can undergo similar transformations. It can be reduced to a secondary alcohol, and if a distinction between the two carbonyls is needed, protecting group strategies would be essential. For example, the aldehyde could be selectively protected as an acetal (B89532) before the reduction of the ketone. Grignard or organolithium reagents could add to the ketone to introduce new alkyl or aryl substituents at the C6 position, also yielding a tertiary alcohol.

Manipulation of the Dienal System and Stereochemistry

The conjugated dienal system is crucial to the molecule's structure and reactivity. Altering its length, geometry, or substitution pattern can have profound effects.

The stereochemistry of the double bonds (E/Z configuration) is a critical aspect. The use of stereoselective synthesis methods, such as the Z-selective Wittig reaction (using unstabilized ylides) or E-selective HWE reactions (using stabilized phosphonate ylides), can provide specific isomers. The existing stereochemistry can also be manipulated post-synthesis through photochemical isomerization.

The substitution pattern on the diene can be varied. The methyl group at C2 is a key feature. Analogues could be synthesized with different alkyl groups at this position or with no substituent at all. New substituents could also be introduced at other positions (C3, C4, C5) using appropriate building blocks in the synthetic strategies outlined in section 8.1. For example, using a substituted vinyl-boronic acid in a Suzuki coupling would place a new group on the dienal backbone.

Structure-Activity Relationship (SAR) Studies for Specific In Vitro Biological Activities or Material Properties

An SAR study would systematically explore how the modifications described above affect a specific biological endpoint (e.g., enzyme inhibition, antimicrobial activity) or a material property (e.g., polymerization tendency, photophysical properties).

Table 2: Hypothetical SAR Exploration

| Modification Site | Type of Change | Potential Impact on Activity/Property | Rationale |

|---|---|---|---|

| Aldehyde (C1) | Reduction to alcohol | Likely decrease in electrophilicity and reactivity. | The alcohol group is a weaker electrophile than the aldehyde. |

| Oxidation to carboxylic acid | Introduction of a negative charge (at physiological pH). | May alter receptor binding or solubility. | |

| Ketone (C6) | Reduction to alcohol | Removal of a carbonyl group. | Could change hydrogen bonding capabilities and steric profile. |

| Addition of alkyl/aryl groups | Increased lipophilicity and steric bulk. | May enhance or hinder binding to a target site. | |

| Dienal System | Change in stereochemistry (E/Z) | Altered molecular shape. | Could affect the fit within a biological binding pocket. |

For example, in many bioactive natural products, the presence of an α,β-unsaturated aldehyde is critical for activity. Converting this aldehyde to an alcohol or an acid often leads to a significant loss of activity, suggesting that its electrophilic character is key. The SAR study would aim to quantify these relationships for the analogues of this compound.

Conformational Analysis of Derivatives and Their Impact on Reactivity

The two main planar conformations of a conjugated diene are the s-trans (transoid) and s-cis (cisoid) forms. The s-trans conformation is generally more stable due to reduced steric hindrance. However, the energy barrier for rotation is typically small, and both conformers can be present at room temperature. The preferred conformation can impact the molecule's ability to participate in reactions that require a specific geometry, such as the Diels-Alder reaction, where an s-cis conformation is necessary.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational landscape of these molecules. By calculating the relative energies of different conformers, researchers can predict the most stable shapes and the energy barriers between them.

The introduction of different substituents in the analogues would alter these conformational preferences. For example, a bulky substituent at C2 or C4 could destabilize the s-cis conformer, making the s-trans form even more dominant. This, in turn, would affect the reactivity. For instance, if the biological activity depends on the molecule adopting an s-cis-like shape to fit into a receptor, an analogue that strongly prefers the s-trans conformation might show reduced activity. Therefore, understanding the interplay between a derivative's structure, its conformational equilibrium, and its reactivity is a cornerstone of rational drug and materials design.

Compound Name Table

| Compound Name |

|---|

| This compound |

| Sodium borohydride |

| Sodium chlorite |

| Silver(I) oxide |

| Hydroxylamine |

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Methodologies

The future synthesis of 2-methyl-6-oxo-2,4-heptadienal and its analogs is likely to move beyond traditional methods towards more efficient, selective, and sustainable approaches. Modern synthetic strategies are increasingly focused on atom economy, step economy, and the use of environmentally benign reagents and catalysts.

Organocatalysis stands out as a particularly promising avenue. The use of small organic molecules as catalysts can facilitate highly enantioselective and diastereoselective transformations under mild conditions. For instance, aminocatalysis, which proceeds through the formation of chiral trienamine intermediates from 2,4-dienals, could be harnessed to synthesize chiral derivatives of this compound with high precision. rsc.orgresearchgate.netresearchgate.net This approach could grant access to a wide array of stereochemically complex molecules for various applications.

Tandem and Cascade Reactions represent another frontier for the efficient synthesis of this compound and related structures. These one-pot reactions, where multiple bond-forming events occur sequentially without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. researchgate.netrsc.orgcore.ac.uk A potential tandem reaction for the synthesis of this compound could involve a catalyzed coupling of simpler, readily available precursors in a single operation.

Furthermore, the development of novel catalytic systems , including those based on earth-abundant metals or photocatalysis, could provide more sustainable and cost-effective synthetic routes. For example, rhodium-catalyzed hydroformylation of conjugated enynes has been shown to be a selective method for producing polyenals. acs.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | High enantioselectivity, mild reaction conditions, metal-free. | Development of new chiral catalysts for asymmetric synthesis of functionalized dienals. |

| Tandem/Cascade Reactions | Increased efficiency, reduced waste, step economy. | Design of novel one-pot multi-component reactions for the construction of complex carbonyl compounds. |

| Novel Catalytic Systems | Sustainability, cost-effectiveness, new reactivity. | Exploration of earth-abundant metal catalysts and photocatalytic methods for alkyne and enyne functionalization. |

Exploration of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound—a conjugated diene, an aldehyde, and a ketone—suggests a rich and complex reactivity profile that is yet to be fully explored. While the individual reactivities of these groups are well-understood, their interplay within a single molecule can lead to novel and unexpected chemical transformations.

Future research will likely focus on the ambident reactivity of this molecule, where different nucleophiles or electrophiles can attack various sites depending on the reaction conditions and the nature of the reagents. For example, the conjugated system allows for both 1,2-, 1,4-, and potentially 1,6-addition reactions. acs.org The presence of both an aldehyde and a ketone offers opportunities for selective reactions.

The exploration of cycloaddition reactions beyond the standard Diels-Alder reaction is another area of interest. The formation of cross-conjugated trienamine intermediates through aminocatalysis could open up new pathways for [4+2] cycloadditions, leading to the synthesis of complex bicyclic structures. acs.org Investigating the participation of the ketone carbonyl group in intramolecular reactions could also lead to the discovery of novel cyclization pathways.

The study of unconventional reaction mechanisms , such as those involving radical intermediates or pericyclic shifts beyond the well-known cycloadditions, could reveal new ways to functionalize this molecule. The inherent polarity and multiple reactive sites make this compound a prime candidate for uncovering new principles in chemical reactivity. numberanalytics.com

Application of Cutting-Edge Analytical and Spectroscopic Techniques

A deeper understanding of the properties and behavior of this compound will be facilitated by the application of advanced analytical and spectroscopic techniques. These methods can provide unprecedented detail about its structure, purity, and interactions with other molecules.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the unambiguous structural elucidation of complex organic molecules. Advanced techniques like 2D NMR (COSY, HSQC, HMBC) and even higher-dimensional experiments can help to fully assign the proton and carbon signals, especially for complex derivatives or reaction mixtures. weizmann.ac.ilrsc.orgrsc.org Furthermore, specialized NMR techniques, such as those using carbonyl-selective probes, could be employed to study the reactivity of the aldehyde and ketone groups in complex environments. nih.gov

Chemometric analysis , which combines analytical data with statistical methods, can be used to extract meaningful information from complex datasets, such as those generated by chromatography and mass spectrometry. researchgate.netnih.govscirp.orgacs.orgtandfonline.com This approach could be used to build models that correlate the spectroscopic fingerprint of this compound with its perceived flavor profile or its performance in a particular application.

Other cutting-edge techniques that could be applied include:

High-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.

Vibrational spectroscopy (FTIR and Raman) combined with theoretical calculations to probe the conformational landscape of the molecule.

Chiral chromatography to separate and quantify enantiomers of derivatives of this compound synthesized via asymmetric methods.

Advanced Computational Design and Predictive Modeling

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) is a versatile method for calculating the electronic structure of molecules. It can be used to:

Predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in the interpretation of experimental data. nih.govscirp.orgrsc.orgmdpi.com

Investigate reaction mechanisms by calculating the energies of reactants, transition states, and products, providing insights into reaction pathways and selectivity. researchgate.netnih.govwayne.eduuokerbala.edu.iqchemmethod.com

Model the conformational preferences of the molecule and its interactions with other molecules, such as receptors or catalysts.

Predictive modeling using machine learning and artificial intelligence is an emerging trend in chemistry. By training algorithms on large datasets of chemical information, it is becoming possible to predict the properties and reactivity of new molecules with increasing accuracy. In the context of this compound, predictive models could be developed to:

Forecast the outcome of a reaction under different conditions.

Screen for molecules with desired properties, such as specific flavor profiles or binding affinities.

Identify potential new applications for the molecule based on its predicted chemical behavior.

The synergy between advanced computational methods and experimental validation will be crucial for unlocking the full potential of this compound.

Expansion into New Non-Biological Application Areas

While the current applications of this compound are primarily in the biological realm of flavors and fragrances, its unique chemical structure makes it a candidate for a range of new non-biological applications.

The presence of multiple reactive sites suggests its potential as a monomer or cross-linking agent in polymer chemistry . The aldehyde and ketone functionalities can undergo a variety of polymerization and cross-linking reactions to create novel materials with tailored properties. nih.gov For example, it could be incorporated into polymers to enhance their thermal stability or to introduce specific functionalities.

The conjugated polyenal system is a chromophore, which suggests potential applications in the field of dyes and pigments . uokerbala.edu.iqacs.org By modifying the structure of the molecule, it may be possible to tune its absorption and emission properties for use in materials such as organic light-emitting diodes (OLEDs) or as molecular probes.

Furthermore, the reactivity of the aldehyde group makes it suitable for the surface modification of materials . Aldehyde-functionalized surfaces can be used to immobilize biomolecules, catalysts, or other functional moieties, creating materials with advanced properties for applications in areas such as biosensors, catalysis, and chromatography. cd-bioparticles.netacs.orgacs.org

The exploration of this compound in these and other non-biological areas will require a multidisciplinary approach, combining expertise in organic synthesis, polymer chemistry, materials science, and computational modeling.

Q & A

Q. What are the key physicochemical properties of 2-Methyl-6-oxo-2,4-heptadienal, and how are they experimentally determined?

The compound exhibits a logP value of 1.27680 (indicating moderate lipophilicity), a polar surface area (PSA) of 34.14000 Ų, and a precise molecular weight of 138.06800 g/mol. These properties are determined via chromatographic techniques (e.g., HPLC for logP), computational modeling (e.g., PSA via molecular dynamics), and mass spectrometry (exact mass determination). Its (2E,4E)-stereochemistry is confirmed using UV spectroscopy, with a characteristic absorption at 283 nm in methanol .

Q. How is this compound synthesized, and what are its natural sources?

The compound is synthesized through oxidative cleavage of β-carotene derivatives or via controlled aldol condensation of α,β-unsaturated aldehydes. It occurs naturally in saffron (Crocus sativus) and is identified in plant essential oils (e.g., Melissa officinalis) using gas chromatography-mass spectrometry (GC-MS). Its presence in β-carotene copolymers further highlights its role as an apocarotenoid degradation product .

Q. What analytical methods are used to identify and quantify this compound in complex matrices?

GC-MS is the primary method, with retention time (RT: 7.99) and mass spectral matching (m/z 138.068) serving as key identifiers. Internal standardization (e.g., 4-methyl-2-pentanol) and calibration curves are employed for quantification in food matrices like olive oil. UV spectroscopy aids in structural confirmation via λmax analysis .

Advanced Research Questions

Q. How can contradictory data on the sensory impact of this compound be resolved?

Discrepancies in odor descriptors (e.g., "nutty" vs. "cardboard") arise from matrix effects and concentration-dependent thresholds. To address this:

- Conduct dose-response studies in controlled matrices (e.g., lipid vs. aqueous systems).

- Use orthogonal analytical approaches (e.g., GC-olfactometry combined with PLS regression) to decouple synergistic/antagonistic interactions with other volatiles.

- Validate findings against sensory panels using blind-trials .

Q. What experimental design strategies optimize the extraction and analysis of this compound in oxidation studies?

Response Surface Methodology (RSM) with a Box-Behnken design is recommended. Key factors include:

- Extraction parameters : Temperature (20–40°C), solvent polarity, and malaxation time (30–90 minutes).

- Instrumental settings : Column type (e.g., DB-WAX for polar volatiles) and ionization energy (70 eV for MS fragmentation consistency). Central composite designs with triplicate replicates enhance reproducibility .

Q. How do antioxidants influence the stability and degradation pathways of this compound during storage?

Tocopherols (TOH) and ascorbyl palmitate (AP) alter oxidative pathways:

- TOH inhibits 1-penten-3-ol formation but promotes hexanal and 2,6-nonadienal.

- AP suppresses 2,4-heptadienal generation by scavenging peroxyl radicals. Monitor using accelerated stability tests (e.g., Rancimat) coupled with HS-SPME-GC/MS to track isomer-specific degradation (e.g., trans,trans- vs. cis,trans- isomers) .

Q. What role does this compound play in β-carotene copolymer breakdown, and how is this studied?

The compound is a key volatile in β-carotene-oxygen copolymer degradation. Methodological steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.